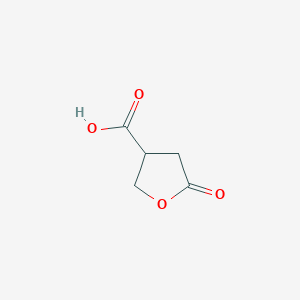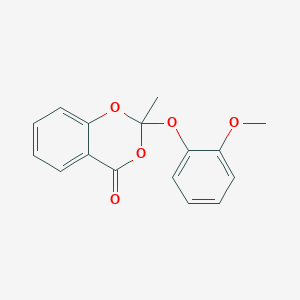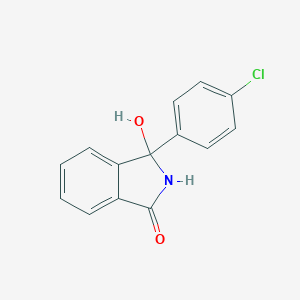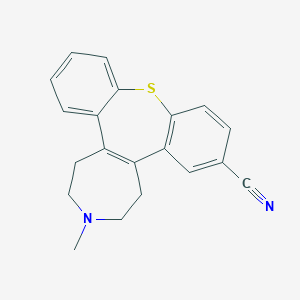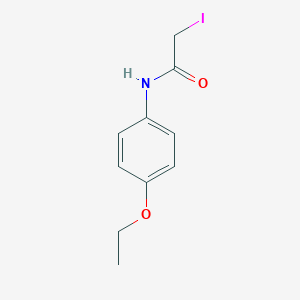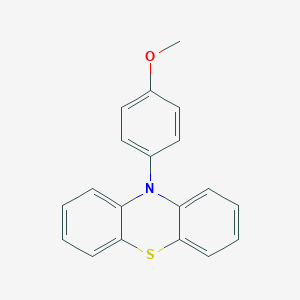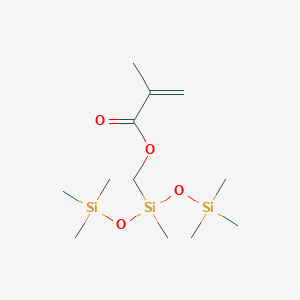![molecular formula C9H7N5 B106313 1H-Pyrazolo[3,4-b]chinoxalin-3-amin CAS No. 40254-90-8](/img/structure/B106313.png)
1H-Pyrazolo[3,4-b]chinoxalin-3-amin
Übersicht
Beschreibung
1H-Pyrazolo[3,4-b]quinoxalin-3-amine is a heterocyclic compound that belongs to the class of pyrazoloquinoxalines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry and materials science. The structure of 1H-Pyrazolo[3,4-b]quinoxalin-3-amine consists of a pyrazole ring fused to a quinoxaline ring, with an amine group at the 3-position of the pyrazole ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It has shown promising biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines and its potential as a therapeutic agent.
Medicine: The compound is being investigated for its potential use in drug development, particularly as a kinase inhibitor and in the treatment of neurological disorders.
Industry: It is used in the development of fluorescent sensors and materials with unique photophysical properties
Wirkmechanismus
Target of Action
The primary targets of the 1H-Pyrazolo[3,4-b]quinoxalin-3-amine, also known as the Cdk1/5 Inhibitor, are the cyclin-dependent kinases 1 and 5 (Cdk1 and Cdk5) . These kinases are key regulators of cell cycle progression and are therefore promising targets for cancer therapy .
Mode of Action
The Cdk1/5 Inhibitor acts as a selective inhibitor of Cdk1 and Cdk5 . It inhibits Cdk1/cyclin B and Cdk5/p25 with IC50s of 600 and 400 nM, respectively . This means that it binds to these kinases and prevents them from performing their normal function, thereby inhibiting cell cycle progression.
Biochemical Pathways
The inhibition of Cdk1 and Cdk5 by the Cdk1/5 Inhibitor affects various signaling pathways. For instance, it can affect the PI3K/Akt/mTOR, MAPKs (ERK, p38, & JNK), and JAK/STAT signaling pathways . These pathways are involved in cell growth, proliferation, and survival. By inhibiting these pathways, the Cdk1/5 Inhibitor can potentially halt the growth and proliferation of cancer cells.
Pharmacokinetics
Its solubility in dmso and dmf suggests that it may have good bioavailability
Result of Action
The inhibition of Cdk1 and Cdk5 by the Cdk1/5 Inhibitor can lead to the down-regulation of cell cycle progression and potentially induce apoptotic cell death in cancer cells . This makes it a promising compound for cancer therapy.
Biochemische Analyse
Biochemical Properties
1H-Pyrazolo[3,4-b]quinoxalin-3-amine plays a crucial role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinases (Cdk1 and Cdk5). These enzymes are essential for regulating the cell cycle and neuronal functions. The compound interacts with the active sites of Cdk1 and Cdk5, inhibiting their kinase activity. This inhibition disrupts the phosphorylation of target proteins, leading to altered cell cycle progression and neuronal signaling pathways .
Cellular Effects
The effects of 1H-Pyrazolo[3,4-b]quinoxalin-3-amine on various cell types and cellular processes are profound. In cancer cells, the compound induces cell cycle arrest at the G2/M phase, leading to apoptosis. This is achieved through the inhibition of Cdk1, which is crucial for the transition from G2 to M phase in the cell cycle . In neuronal cells, the inhibition of Cdk5 by 1H-Pyrazolo[3,4-b]quinoxalin-3-amine affects neuronal development and synaptic plasticity, impacting cell signaling pathways and gene expression .
Molecular Mechanism
At the molecular level, 1H-Pyrazolo[3,4-b]quinoxalin-3-amine exerts its effects by binding to the ATP-binding sites of Cdk1 and Cdk5. This binding prevents the transfer of phosphate groups to substrate proteins, thereby inhibiting kinase activity. The compound’s interaction with these enzymes leads to changes in gene expression, particularly those genes involved in cell cycle regulation and neuronal function . The inhibition of Cdk1 and Cdk5 by 1H-Pyrazolo[3,4-b]quinoxalin-3-amine results in the suppression of downstream signaling pathways, contributing to its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Pyrazolo[3,4-b]quinoxalin-3-amine have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that prolonged exposure to 1H-Pyrazolo[3,4-b]quinoxalin-3-amine can lead to sustained inhibition of Cdk1 and Cdk5, resulting in persistent cell cycle arrest and neuronal dysfunction .
Dosage Effects in Animal Models
The effects of 1H-Pyrazolo[3,4-b]quinoxalin-3-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits Cdk1 and Cdk5 without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and neurotoxicity have been observed . These adverse effects highlight the importance of dosage optimization in therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
1H-Pyrazolo[3,4-b]quinoxalin-3-amine is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450 play a significant role in the oxidation of 1H-Pyrazolo[3,4-b]quinoxalin-3-amine, leading to the formation of various metabolites . These metabolites may have different biological activities and contribute to the overall pharmacological profile of the compound.
Transport and Distribution
Within cells and tissues, 1H-Pyrazolo[3,4-b]quinoxalin-3-amine is transported and distributed through passive diffusion and active transport mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its distribution is influenced by factors such as tissue permeability and binding affinity to plasma proteins, which affect its localization and accumulation in specific tissues.
Subcellular Localization
The subcellular localization of 1H-Pyrazolo[3,4-b]quinoxalin-3-amine is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with Cdk1 and Cdk5. Post-translational modifications, such as phosphorylation, may influence its targeting to specific cellular compartments . The localization of 1H-Pyrazolo[3,4-b]quinoxalin-3-amine within cells is essential for its inhibitory effects on kinase activity and subsequent cellular responses.
Vorbereitungsmethoden
The synthesis of 1H-Pyrazolo[3,4-b]quinoxalin-3-amine can be achieved through several synthetic routes. One common method involves the condensation of 3-aminoquinoxaline with hydrazine derivatives under acidic conditions. Another approach is the cyclization of 3-aminoquinoxaline with α,β-unsaturated carbonyl compounds in the presence of a base. Industrial production methods often involve multistep synthesis, starting from readily available starting materials and employing various catalysts and reaction conditions to optimize yield and purity .
Analyse Chemischer Reaktionen
1H-Pyrazolo[3,4-b]quinoxalin-3-amine undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazoloquinoxaline derivatives.
Substitution: The amine group at the 3-position can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted pyrazoloquinoxalines. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dimethyl sulfoxide, and reaction temperatures ranging from room temperature to reflux conditions
Vergleich Mit ähnlichen Verbindungen
1H-Pyrazolo[3,4-b]quinoxalin-3-amine can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]quinoline: Similar in structure but with a quinoline ring instead of a quinoxaline ring. It has different biological activities and applications.
1H-Pyrazolo[3,4-c]pyridazine: Contains a pyridazine ring fused to the pyrazole ring. It exhibits distinct chemical reactivity and biological properties.
1H-Pyrazolo[3,4-b]pyridine: Features a pyridine ring fused to the pyrazole ring. .
Eigenschaften
IUPAC Name |
2H-pyrazolo[4,3-b]quinoxalin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5/c10-8-7-9(14-13-8)12-6-4-2-1-3-5(6)11-7/h1-4H,(H3,10,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHVZCLBMTZRQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC3=C(NN=C3N=C2C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301289030 | |
| Record name | 2H-Pyrazolo[3,4-b]quinoxalin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301289030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56984-56-6 | |
| Record name | 2H-Pyrazolo[3,4-b]quinoxalin-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56984-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyrazolo[3,4-b]quinoxalin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301289030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does CDK1/5 Inhibitor affect GDPD5 activity, and what is the downstream consequence on glycerophosphocholine levels?
A1: Research suggests that CDK1/5 Inhibitor reduces the glycerophosphodiesterase (GPC-PDE) activity of GDPD5 [, ]. GDPD5 is an enzyme responsible for breaking down glycerophosphocholine (GPC), an important organic osmolyte that protects cells from osmotic stress. Therefore, inhibiting GDPD5 with CDK1/5 Inhibitor leads to an increase in GPC levels.
Q2: What evidence supports the involvement of CDK1 in regulating GDPD5 activity?
A2: Studies have demonstrated that GDPD5 threonine 587 (T587) is a potential phosphorylation site for CDK1 []. Mutation of T587 to alanine, mimicking a non-phosphorylated state, significantly decreased GDPD5's GPC-PDE activity. Additionally, using CDK1/5 inhibitors or employing siRNA knockdown of CDK1 both resulted in a reduction of GPC-PDE activity in HEK293 cells [], further supporting CDK1's role in regulating GDPD5.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



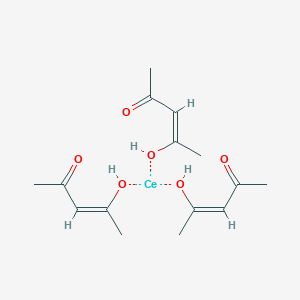
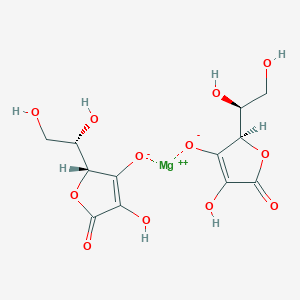
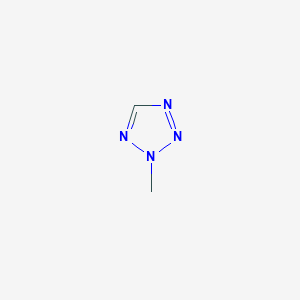
![2-chloro-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B106246.png)

![6-Oxo-5,6-dihydrobenzofuro[3,2-c]quinoline-3,9-diyl bis(dimethylcarbamate)](/img/structure/B106257.png)
